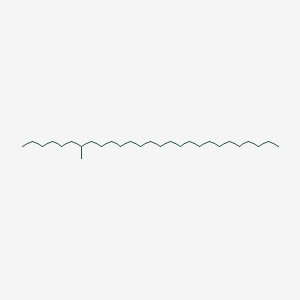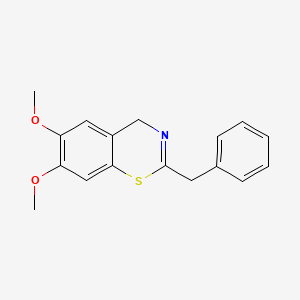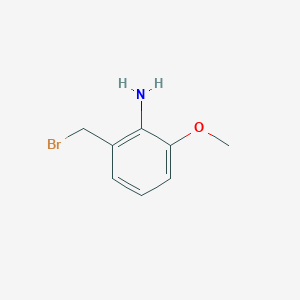
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl is a complex organosilicon compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a silicon atom bonded to two 2,4,6-trimethylphenyl groups and one 2-ethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl typically involves the reaction of 2-ethoxyphenylsilane with 2,4,6-trimethylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then refluxed, and the product is purified through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted and purified. This method ensures a consistent and high-yield production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silyl ethers.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The silicon atom in the compound plays a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications.
Propriétés
Numéro CAS |
66338-90-7 |
|---|---|
Formule moléculaire |
C26H31OSi |
Poids moléculaire |
387.6 g/mol |
InChI |
InChI=1S/C26H31OSi/c1-8-27-23-11-9-10-12-24(23)28(25-19(4)13-17(2)14-20(25)5)26-21(6)15-18(3)16-22(26)7/h9-16H,8H2,1-7H3 |
Clé InChI |
HWHJBLBGFNTJGL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1[Si](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)




![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)




![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)


